molecular formula C20H25NO4S2 B6512237 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide CAS No. 946348-57-8

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide

Cat. No.: B6512237
CAS No.: 946348-57-8
M. Wt: 407.6 g/mol
InChI Key: PPCHZJHJJFNBSF-UHFFFAOYSA-N
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Description

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexanecarboxamide core with substituents that include a methoxybenzenesulfonyl group and a thiophen-2-yl group, contributing to its distinct chemical behavior.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S2/c1-25-16-9-11-17(12-10-16)27(23,24)19(18-8-5-13-26-18)14-21-20(22)15-6-3-2-4-7-15/h5,8-13,15,19H,2-4,6-7,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCHZJHJJFNBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2CCCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfonyl or carboxamide groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophen-2-yl group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols or sulfides.

Scientific Research Applications

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets. The sulfonyl and thiophen-2-yl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide is unique due to its cyclohexanecarboxamide core, which provides distinct steric and electronic properties compared to similar compounds with different core structures

Biological Activity

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclohexanecarboxamide, with the CAS number 946297-47-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and potential applications.

Structural Characteristics

The compound features a cyclohexane ring, a thiophene moiety, and a methoxybenzenesulfonyl group. Its molecular formula is C₁₈H₁₉N₃O₄S, with a molecular weight of 431.5 g/mol. The presence of both aromatic and heterocyclic structures contributes to its diverse chemical properties and potential interactions within biological systems .

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating biochemical pathways crucial for cellular function.
  • Receptor Modulation : It may act on various receptors involved in signaling pathways, influencing cellular responses .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

  • Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. The thiophene ring is often associated with antitumor properties.
  • Antimicrobial Properties : Sulfonamide derivatives are known for their antimicrobial effects, suggesting potential applications in treating infections.
  • Antioxidant Effects : The methoxy groups present in the structure may contribute to antioxidant activity, protecting cells from oxidative stress .

Case Studies

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, studies reported a significant reduction in cell viability in breast cancer models when treated with this compound.
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound has shown enhanced efficacy, suggesting that it may be beneficial in combination therapies for more effective cancer treatment .

Data Table

Property Value
Molecular FormulaC₁₈H₁₉N₃O₄S
Molecular Weight431.5 g/mol
CAS Number946297-47-8
Potential ActivitiesAntitumor, Antimicrobial
Mechanisms of ActionEnzyme inhibition, Receptor modulation

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